Tyrphostin 47

Catalog No.
S1488276
CAS No.
122520-86-9
M.F
C10H8N2O2S
M. Wt
220.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 47

CAS Number

122520-86-9

Product Name

Tyrphostin 47

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N

SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O

Synonyms

3,4-dihydroxy-alpha-cyanothiocinnamide, 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer, AG 213, AG-213, AG213, alpha-cyano-3,4-dihydroxythiocinnamamide, RG 50864, RG-50864, RG50864, tyrphostin 47, tyrphostin A47, tyrphostin AG-213, tyrphostin AG213, tyrphostin RG50864

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O

Tyrphostin 47 was first synthesized and characterized in 1989 by Gazit et al. []. It was designed to target the protein tyrosine kinase (PTK) domain of epidermal growth factor receptor (EGFR) 1,2. EGFR plays a crucial role in cell proliferation and signaling, making Tyrphostin 47 a valuable tool for researchers studying these processes.


Molecular Structure Analysis

Tyrphostin 47 has a relatively simple structure with the chemical formula C₁₀H₈N₂O₂S. Key features include:

  • A central cyano (C≡N) group
  • An aromatic ring with two hydroxyl (OH) groups (catechol moiety)
  • An ethylene linker connecting the cyano group and the catechol moiety
  • An amide group (C=O-NH₂) linked to a sulfur atom (S)

This structure allows Tyrphostin 47 to mimic the natural substrate of the EGFR kinase domain, thereby competitively inhibiting its activity [].


Chemical Reactions Analysis

<h4>Synthesis</h4>

<h4>Decomposition</h4>

<h4>Other Relevant Reactions</h4>

Tyrphostin 47 can participate in hydrogen bonding due to the presence of the amide and hydroxyl groups. This can influence its solubility and interaction with other molecules.

Physical and Chemical Properties

  • Appearance: Orange solid []
  • Molecular Weight: 220.246 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in DMSO (50 mg/ml) and ethanol (40 mM) []
  • Stability: Stable for months in DMSO stored frozen; presence of water may accelerate hydrolysis []. Stock solutions in ethanol can be stored at -70°C [].

Tyrphostin 47 acts as a competitive inhibitor of EGFR. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP, a crucial molecule for enzyme activity. This inhibition disrupts the phosphorylation of downstream signaling pathways, ultimately affecting cell proliferation and other EGFR-mediated processes [, ].

Tyrosine Kinase Inhibitor:

Tyrphostin 47 is a small molecule that belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). TKIs function by blocking the activity of enzymes known as tyrosine kinases, which play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation []. By inhibiting these enzymes, Tyrphostin 47 can potentially disrupt these processes and influence various biological activities.

Investigating Cellular Signaling:

Studying Cancer Biology:

Another significant area of research involving Tyrphostin 47 focuses on its potential applications in cancer biology. Certain cancers are driven by the dysregulation of tyrosine kinase activity, making these enzymes potential therapeutic targets []. Studies have explored the use of Tyrphostin 47 to investigate the role of specific tyrosine kinases in cancer cell proliferation and survival []. While Tyrphostin 47 itself is not a clinically used drug due to its limited specificity, the information gleaned from these studies can inform the development of more targeted and effective cancer therapies.

XLogP3

1

Appearance

Assay:≥97%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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